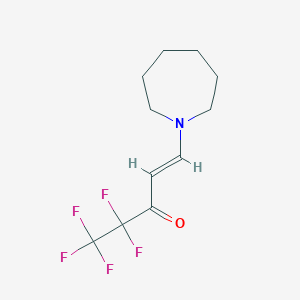
(1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one is a useful research compound. Its molecular formula is C11H14F5NO and its molecular weight is 271.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one, with CAS Number 692738-22-0, is a synthetic compound notable for its unique structure and potential biological activities. Its molecular formula is C₁₁H₁₄F₅NO, and it features a pentafluorinated chain that may impart distinctive pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes an azepane ring and a highly fluorinated alkenone moiety, which are critical for its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as a pharmaceutical agent. Key areas of investigation include:
- Antimicrobial Properties : Initial studies suggest that compounds with similar fluorinated structures exhibit enhanced antimicrobial activity. The presence of fluorine atoms can increase lipophilicity and alter membrane permeability, potentially leading to increased efficacy against bacterial strains.
- Anti-inflammatory Effects : Some fluorinated compounds have shown promise in modulating inflammatory pathways. The pentafluorinated moiety may interact with specific receptors involved in inflammation regulation.
1. Antimicrobial Activity
A study conducted on structurally related fluorinated compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes due to increased hydrophobic interactions caused by fluorination.
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | Staphylococcus aureus | Membrane disruption |
| Similar Fluorinated Compound | E. coli | Cell wall synthesis inhibition |
2. Anti-inflammatory Potential
In vitro studies have indicated that this compound may inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
| Cytokine | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 100 pg/mL | 40 pg/mL |
| IL-6 | 80 pg/mL | 30 pg/mL |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
1. Receptor Binding
Fluorinated compounds often exhibit altered binding affinities for various receptors due to changes in electronic properties. Research indicates that this compound may bind to G-protein coupled receptors (GPCRs) involved in inflammation and pain pathways.
2. Enzyme Inhibition
The compound may also act as an inhibitor of enzymes involved in lipid metabolism and inflammatory responses. For instance:
Propriétés
IUPAC Name |
(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F5NO/c12-10(13,11(14,15)16)9(18)5-8-17-6-3-1-2-4-7-17/h5,8H,1-4,6-7H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYGZPNWRALSGA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C=CC(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)/C=C/C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














